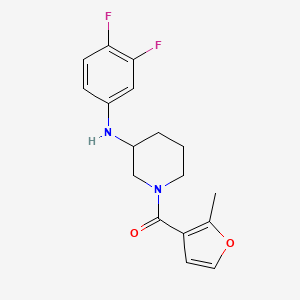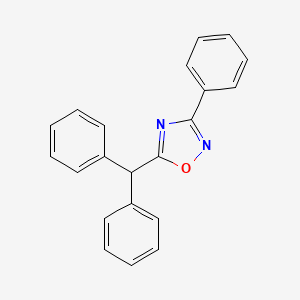![molecular formula C19H18BrNO2 B5124975 8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)
8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as Brequinar, and it belongs to the class of quinoline derivatives. Brequinar has been studied for its potential use in cancer treatment, autoimmune diseases, and viral infections.
Mecanismo De Acción
Brequinar inhibits DHODH by binding to the enzyme's active site. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is the rate-limiting step in the de novo pyrimidine synthesis pathway. Brequinar competes with dihydroorotate for binding to the active site of DHODH, thereby inhibiting its activity. This leads to a depletion of intracellular pyrimidine pools, which results in the inhibition of DNA and RNA synthesis, and ultimately, cell death.
Biochemical and Physiological Effects
Brequinar has been shown to have potent antitumor activity in vitro and in vivo. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Brequinar has also been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the suppression of cytokine production. Additionally, Brequinar has been found to have antiviral activity against several viruses, including HIV, hepatitis B, and C viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Brequinar has several advantages for lab experiments. It is a potent inhibitor of DHODH, which makes it an excellent tool for studying the de novo pyrimidine synthesis pathway. Brequinar is also relatively easy to synthesize and has good solubility in aqueous solutions. However, Brequinar has some limitations for lab experiments. It has low bioavailability and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. Additionally, Brequinar has been found to have some toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for Brequinar research. One area of interest is the development of Brequinar derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of Brequinar's immunomodulatory effects and its potential use in the treatment of autoimmune diseases. Additionally, Brequinar's antiviral activity against hepatitis B and C viruses makes it a promising candidate for the development of new antiviral therapies. Finally, further studies are needed to elucidate the mechanism of action of Brequinar and its potential use in combination with other anticancer agents.
Métodos De Síntesis
Brequinar can be synthesized by reacting 4-bromo-2,6-dimethylphenol with 2-(2-chloroethoxy)ethanol in the presence of a base, followed by cyclization with 2-amino-3-chloro-1,4-naphthoquinone. The yield of this reaction is approximately 60%.
Aplicaciones Científicas De Investigación
Brequinar has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is essential for the de novo pyrimidine synthesis pathway. DHODH inhibition leads to a depletion of intracellular pyrimidine pools, which results in the inhibition of DNA and RNA synthesis. This, in turn, leads to the inhibition of cell proliferation and induction of apoptosis. Brequinar has been found to be effective against various types of cancer cells, including leukemia, lymphoma, breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-13-11-16(20)12-14(2)19(13)23-10-9-22-17-7-3-5-15-6-4-8-21-18(15)17/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGUCNFFPHMKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC2=CC=CC3=C2N=CC=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(4-Bromo-2,6-dimethylphenoxy)ethoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)

![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)

![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)